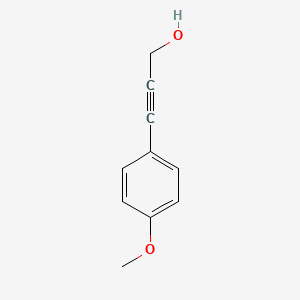3-(4-Methoxyphenyl)prop-2-yn-1-ol
CAS No.: 37614-59-8
Cat. No.: VC3801031
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 37614-59-8 |
|---|---|
| Molecular Formula | C10H10O2 |
| Molecular Weight | 162.18 g/mol |
| IUPAC Name | 3-(4-methoxyphenyl)prop-2-yn-1-ol |
| Standard InChI | InChI=1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7,11H,8H2,1H3 |
| Standard InChI Key | SUSLWESCFPXNRH-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C#CCO |
| Canonical SMILES | COC1=CC=C(C=C1)C#CCO |
Introduction
Structural and Molecular Characteristics
3-(4-Methoxyphenyl)prop-2-yn-1-ol features a phenyl ring substituted with a methoxy group (-OCH₃) at the para position, connected to a propargyl alcohol (-C≡C-CH₂OH) group. The compound’s IUPAC name is derived from this arrangement, with the propargyl alcohol moiety positioned at the third carbon of the phenyl ring. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.18 g/mol |
| CAS Registry Number | 37614-59-8 |
| SMILES Notation | COC1=CC=C(C=C1)C#CCO |
The presence of both an electron-donating methoxy group and a reactive alkyne moiety confers distinct electronic and steric properties, enabling participation in diverse chemical reactions .
Synthesis and Reaction Pathways
Multi-Step Synthesis from Propargyl Alcohol
A seminal six-step synthesis route, reported in Medicinal Plants of Southern Africa, begins with prop-2-yn-1-ol and proceeds through intermediates such as 3-(4-methoxyphenyl)prop-1-yne . Critical steps include:
-
Alkyne Functionalization: Coupling of propargyl alcohol with 4-methoxyphenyl derivatives under palladium catalysis.
-
Stereochemical Control: The final steps yield 1,3-bis-(4-methoxyphenyl)penta-1,4-diene, a stereoisomer of dimethylhinokiresinol, with a 1,2-E configuration confirmed via 500 MHz ¹H NMR spectroscopy .
Alternative Catalytic Approaches
Palladium-copper bimetallic systems in dimethylformamide (DMF) facilitate efficient coupling of 4-iodoanisole with propargyl alcohol, achieving high regioselectivity. This method emphasizes the role of solvent polarity and catalyst loading in optimizing yield .
Spectroscopic and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H NMR (500 MHz) reveals distinct signals for key structural features:
-
Methoxy Group: A singlet at δ 3.82 ppm (3H, -OCH₃).
-
Propargyl Alcohol: A triplet at δ 4.35 ppm (2H, -CH₂OH) and a singlet for the terminal alkyne proton at δ 2.50 ppm .
-
Aromatic Protons: Doublets between δ 6.85–7.25 ppm, confirming para-substitution on the phenyl ring .
Stereochemical Considerations
Comparative NMR analysis of synthetic analogs demonstrates that 3-(4-methoxyphenyl)prop-2-yn-1-ol derivatives adopt a 1,2-E configuration, contrasting with the natural Z-stereochemistry of hinokiresinol . This divergence highlights the compound’s utility in studying structure-activity relationships in lignan analogs.
Applications in Organic and Medicinal Chemistry
Building Block for Complex Molecules
The compound serves as a precursor in synthesizing biologically active lignans and stilbenes. For example, its alkyne group participates in Huisgen cycloadditions to generate triazole derivatives, which are explored for anticancer and antioxidant properties .
Industrial and Materials Science Relevance
Specialty Chemical Production
The compound’s stability under diverse conditions enables its use in continuous flow reactors for large-scale synthesis of fine chemicals. Industrial protocols prioritize solvent recovery and catalyst recycling to enhance sustainability.
Polymer Chemistry
Incorporation of the alkyne moiety into polymer backbones via click chemistry facilitates the development of conductive materials and dendrimers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume